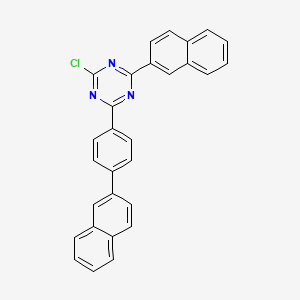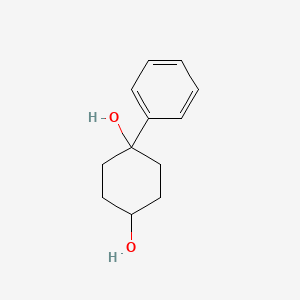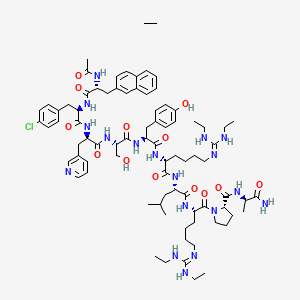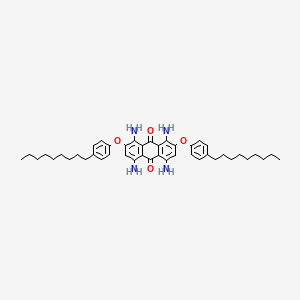
4-(4-Phenylpyridin-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Phenylpyridin-2-yl)benzonitrile is an organic compound with the molecular formula C18H12N2 and a molecular weight of 256.31 g/mol . It is characterized by a yellow solid appearance and a melting point range of 135 to 139 °C . This compound is notable for its structural composition, which includes a phenyl group attached to a pyridine ring, further connected to a benzonitrile moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylpyridin-2-yl)benzonitrile can be achieved through various methods. One common approach involves the reaction of benzoyl chloride with an alkanesulphonamide and a phosphorus compound under controlled temperature conditions . Another method utilizes the green synthesis approach, where benzaldehyde reacts with hydroxylamine hydrochloride in the presence of an ionic liquid, which acts as a recycling agent . This method is advantageous due to its mild reaction conditions and the elimination of metal salt catalysts.
Industrial Production Methods
Industrial production of benzonitriles, including this compound, often involves the use of benzoyl chloride and alkanesulphonamide under high-temperature conditions. The green synthesis method mentioned above is also gaining traction due to its environmental benefits and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Phenylpyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
4-(4-Phenylpyridin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pesticides, and advanced coatings.
Mécanisme D'action
The mechanism of action of 4-(4-Phenylpyridin-2-yl)benzonitrile involves its interaction with molecular targets through various pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and molecular targets depend on the context of its application and the specific reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(4-Phenylpyridin-2-yl)benzonitrile include:
- Benzo[4,5]imidazo[1,2-a]pyridine
- (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)ethanenitrile
- (4-fluorophenyl)-acrylonitrile
- Benzo[f]chromen-3-one
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its combination of a phenyl group, pyridine ring, and benzonitrile moiety makes it a versatile compound in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C18H12N2 |
|---|---|
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
4-(4-phenylpyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C18H12N2/c19-13-14-6-8-16(9-7-14)18-12-17(10-11-20-18)15-4-2-1-3-5-15/h1-12H |
Clé InChI |
DTCYDBANUBMSPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


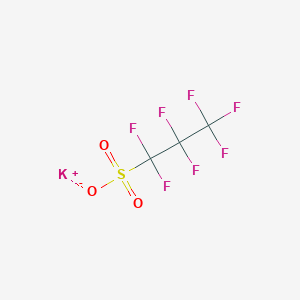
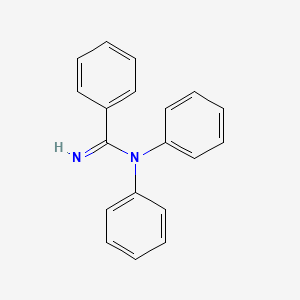
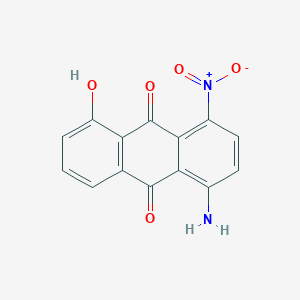

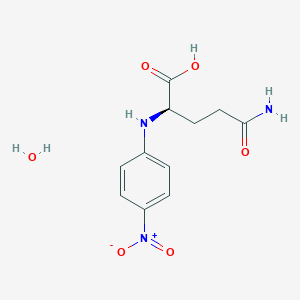
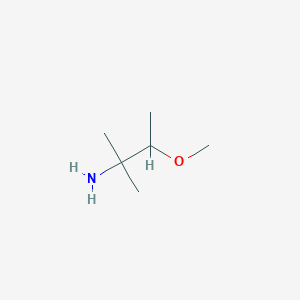

![1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone](/img/structure/B13134055.png)
